molecular formula C19H21F2N3O2S B2651858 N-(2,5-difluorophenyl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 953231-31-7

N-(2,5-difluorophenyl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2651858
CAS No.: 953231-31-7
M. Wt: 393.45
InChI Key: WFMDLKDLEPBUMC-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a difluorophenyl group, a thiophenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

    Introduction of the Thiophenyl Group: The thiophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the difluorophenyl group and the piperidine intermediate under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide depends on its specific application:

    Molecular Targets: It may interact with specific enzymes, receptors, or proteins.

    Pathways Involved: The compound could modulate signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-difluorophenyl)-N’-methylpiperidine: Lacks the thiophenyl group.

    N-(2,5-difluorophenyl)-N’-thiophenylpiperidine: Lacks the ethanediamide linkage.

Uniqueness

N-(2,5-difluorophenyl)-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is unique due to the combination of its difluorophenyl, thiophenyl, and piperidine moieties, which confer specific chemical and biological properties.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2S/c20-14-3-4-16(21)17(10-14)23-19(26)18(25)22-11-13-5-7-24(8-6-13)12-15-2-1-9-27-15/h1-4,9-10,13H,5-8,11-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMDLKDLEPBUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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